![molecular formula C16H17BrN2O3 B4181524 N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide](/img/structure/B4181524.png)
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide
Overview
Description
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide, also known as BPR1K653, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been found to have potential therapeutic applications in various fields of research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. In neurodegenerative disease research, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been studied for its potential use as an anti-inflammatory and analgesic agent.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting CK2, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth. Additionally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been found to reduce oxidative stress and inflammation, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell cycle progression. In neurodegenerative disease models, it has been found to reduce oxidative stress and inflammation, leading to neuroprotection. Additionally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has been studied for its potential use as an anti-inflammatory and analgesic agent.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and study. Additionally, it has been shown to have high selectivity for CK2, which reduces the likelihood of off-target effects. However, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide. One area of focus could be optimizing its therapeutic potential in cancer research by studying its effects on different types of cancer cells and in combination with other cancer treatments. Additionally, further research could be done to better understand its mechanism of action and to improve its solubility in water. Finally, N-(5-bromo-2-pyridinyl)-3,4-diethoxybenzamide could be studied for its potential use in other fields of research, such as inflammation and pain management.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,4-diethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-21-13-7-5-11(9-14(13)22-4-2)16(20)19-15-8-6-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRKILVVPZRTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3,4-diethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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